Stearoyl glutamic acid

Description

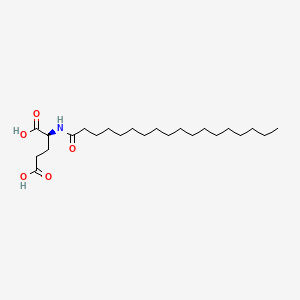

Stearoyl glutamic acid (C₂₃H₄₃NO₅) is an amino acid-derived compound formed by the conjugation of stearic acid (a C18 saturated fatty acid) with glutamic acid via an amide bond. It is classified as an anionic surfactant and emulsifier, widely used in cosmetics, pharmaceuticals, and food industries due to its biocompatibility, mildness, and biodegradability . Its sodium salt, sodium stearoyl glutamate (CAS 38517-23-6), is particularly valued in formulations for sensitive skin, acting as a sulfate-free surfactant and stabilizer .

This compound exhibits unique self-assembly properties, forming nanostructures like nanowires in chloroform, which are leveraged in drug delivery and cosmetic gels . It also demonstrates antioxidant activity, protecting cells from oxidative damage .

Properties

IUPAC Name |

(2S)-2-(octadecanoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFFFUXLAJBBDE-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019641 | |

| Record name | N-Stearoyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-16-8 | |

| Record name | N-Stearoyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic acid, N-stearoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-oxooctadecyl)-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R4O71786G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearoyl glutamic acid can be synthesized through the esterification of stearic acid with glutamic acid. The process typically involves the following steps:

Activation of Stearic Acid: Stearic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification Reaction: The activated stearic acid is then reacted with glutamic acid in an organic solvent such as dichloromethane. .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes using similar reagents and conditions as described above. The reaction mixture is typically purified through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Stearoyl glutamic acid undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield stearic acid and glutamic acid.

Oxidation: this compound can undergo oxidation reactions, particularly at the stearic acid moiety, leading to the formation of peroxides and other oxidized derivatives.

Substitution: The amino group in glutamic acid can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Acylating agents like acetic anhydride, alkylating agents like methyl iodide

Major Products:

Hydrolysis: Stearic acid and glutamic acid.

Oxidation: Oxidized stearic acid derivatives.

Substitution: Various acylated or alkylated glutamic acid derivatives

Scientific Research Applications

Emulsifying Agent

Stearoyl glutamic acid is widely used as an emulsifier in creams, lotions, and serums. Its ability to stabilize emulsions ensures a smooth and consistent texture in cosmetic products. This property is crucial for formulating stable products that combine oil and water phases effectively .

Skin Moisturizing Products

In moisturizers, this compound enhances skin moisture retention, making it ideal for hydrating formulations. It helps prevent dryness by forming a protective barrier on the skin surface .

Anti-Aging Formulations

The compound is employed in anti-aging skincare products due to its potential to improve skin texture and elasticity. It aids in reducing the appearance of fine lines and wrinkles, contributing to a more youthful complexion .

Sun Care Products

In sunscreen formulations, this compound contributes to the stability of emulsions, enhancing the application and efficacy of sun protection products. Its inclusion helps ensure that active ingredients are evenly distributed .

Cleansing Products

It is found in facial cleansers and body washes designed for dry or sensitive skin. The compound cleanses without stripping natural oils, making it suitable for gentle cleansing products .

Hair Care Formulations

In shampoos and conditioners, this compound improves product texture and provides conditioning benefits to hair and scalp. It helps make hair easier to style while leaving it soft and shiny .

Safety and Regulatory Status

This compound has been assessed for safety in cosmetic applications. According to the Cosmetic Ingredient Review (CIR), it is generally considered safe for use in cosmetics, subject to concentration limits. The ingredient has low potential for skin irritation and sensitization .

Market Insights

The market for this compound is projected to grow significantly, with estimates indicating it could reach USD 15.36 billion by 2031, driven by a compound annual growth rate (CAGR) of 6.58% from 2024 to 2031 . This growth reflects increasing consumer demand for effective skincare solutions that incorporate multifunctional ingredients.

Case Study: Allergic Contact Dermatitis

A notable case study reported an instance of allergic contact dermatitis associated with sodium stearoyl glutamate (a related compound). The case involved a 40-year-old female who experienced severe reactions after using cosmetic products containing this ingredient. Patch testing confirmed sensitization to sodium stearoyl glutamate, highlighting the importance of monitoring for potential allergic reactions in sensitive individuals .

Comparative Data Table

| Application Area | Key Benefits | Typical Products |

|---|---|---|

| Emulsifying Agent | Stabilizes emulsions | Creams, lotions |

| Skin Moisturizer | Enhances moisture retention | Moisturizers |

| Anti-Aging | Improves texture and elasticity | Anti-aging creams |

| Sun Care | Enhances stability of sunscreens | Sunscreen lotions |

| Cleansing | Gentle cleansing without stripping oils | Facial cleansers |

| Hair Care | Improves texture and conditioning | Shampoos, conditioners |

Mechanism of Action

The mechanism of action of stearoyl glutamic acid primarily involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction facilitates the formation of stable emulsions and micelles, which can encapsulate and deliver active ingredients in various formulations. The molecular targets and pathways involved include:

Cell Membranes: this compound can integrate into cell membranes, affecting their fluidity and permeability.

Protein Interactions: It can interact with proteins, influencing their structure and function, which is particularly useful in drug delivery and cosmetic applications

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares stearoyl glutamic acid with other acyl amino acid derivatives and related surfactants:

Key Insights :

- Chain Length Impact : Longer fatty acid chains (e.g., stearoyl vs. lauroyl) enhance hydrophobicity, improving emulsification in oil-rich formulations .

- Gelation: this compound forms organogels in chloroform and ethanol/water mixtures, whereas its diethyl ester (C18-Glu-2ES) gels a broader range of solvents, including petroleum ether and acetone .

- Antioxidant Activity : Unlike lauroyl or cocoyl glutamates, this compound directly scavenges free radicals, making it suitable for anti-aging skincare .

Biological Activity

Stearoyl glutamic acid, specifically N-stearoyl glutamic acid, is a compound belonging to the class of N-acylamides, which are characterized by a fatty acyl group linked to an amine via an amide bond. This compound has garnered attention for its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its metabolic roles, signaling functions, and implications in various health conditions.

Chemical Structure and Classification

N-stearoyl glutamic acid is classified as a long-chain N-acylamide. It is synthesized endogenously in the body and can also be produced by gut microbiota. The compound is part of a larger family of N-acylamides, which are known to play significant roles in physiological processes such as metabolism, inflammation, and pain modulation .

Metabolic Functions

N-stearoyl glutamic acid is involved in several metabolic pathways. It has been shown to influence metabolic homeostasis, which includes regulating energy balance and glucose metabolism. The compound interacts with various receptors and enzymes that facilitate these processes.

Signaling Mechanisms

N-acylamides, including this compound, are known to engage with transient receptor potential (TRP) channels and G-protein-coupled receptors (GPCRs). These interactions can modulate physiological responses such as inflammation and pain perception. For instance, studies have indicated that N-acylamides can act as signaling molecules that influence neuronal activity and immune responses .

Allergic Contact Dermatitis

Recent case studies have highlighted the potential for this compound to induce allergic contact dermatitis (ACD). In one reported case, patients exhibited severe skin reactions after exposure to cosmetic products containing sodium stearoyl glutamate, a derivative of this compound. This suggests that while the compound may have beneficial properties, it also poses risks for sensitization in certain individuals .

Nanostructure Formation

Research has demonstrated that L-N-stearoyl glutamic acid can form quasi-stable nanostructures when subjected to specific conditions. These nanostructures have implications for drug delivery systems and materials science due to their unique physical properties .

Comparative Biological Activity

The following table summarizes key biological activities associated with this compound compared to other N-acylamides:

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

- Methodological Answer : Reproducibility is improved by:

- Detailed Materials and Methods : Specify reagent grades (e.g., ≥99% purity), instrument calibration protocols, and environmental controls (e.g., humidity).

- Open Data : Share raw spectra, chromatograms, and computational scripts via repositories like Zenodo or Figshare.

- Interlaboratory comparisons to validate key findings .

Tables for Key Data

Table 1 : Optimal Synthesis Conditions for this compound Derivatives

| Parameter | Optimal Value | Experimental Range Tested |

|---|---|---|

| Molar Ratio (L-lactic acid:stearic acid) | 1.8:1 | 1.5:1 – 2.2:1 |

| Reaction Temperature | 110°C | 90–130°C |

| Catalyst Amount | 1.0% | 0.5–2.5% |

| Reaction Time | 2 hours | 1–4 hours |

| Source: Orthogonal experimentation from |

Table 2 : Key Analytical Techniques for Structural Confirmation

| Technique | Purpose | Critical Parameters |

|---|---|---|

| FTIR | Functional group identification | 400–4000 cm⁻¹ range, 4 cm⁻¹ resolution |

| H NMR | Molecular connectivity | 500 MHz, CDCl₃ solvent |

| CHNS/O | Elemental composition | ±0.3% accuracy |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.